Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-
Description
Properties
CAS No. |
647017-96-7 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)but-3-enylamino]phenol |
InChI |
InChI=1S/C14H15NO2/c1-2-6-12(14-9-5-10-17-14)15-11-7-3-4-8-13(11)16/h2-5,7-10,12,15-16H,1,6H2 |
InChI Key |
RXJNLFBXXMKKOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CO1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- typically involves the coupling of phenolic and furanyl aldehydes with appropriate amines. One common method includes the use of mechanochemical means, where the reactants are subjected to grinding in a planetary ball mill. This method allows for efficient and quantitative synthesis of the compound .
Industrial Production Methods
Industrial production of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated phenols and related derivatives.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Phenolic compounds, including derivatives like Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-, have been studied for their potential anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that phenolic compounds can modulate signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapeutics .
Antioxidant Properties
The antioxidant capacity of phenolic compounds is well-documented. They scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of the furan moiety in the structure may enhance these properties, providing additional protective effects against cellular damage .
Agricultural Applications
Pesticidal Properties
Phenol derivatives are increasingly being explored as natural pesticides. The compound has shown effectiveness against a range of agricultural pests, including insects and fungi. Its application can lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .
Plant Growth Promotion
Research indicates that certain phenolic compounds can stimulate plant growth by enhancing nutrient uptake and promoting root development. This application is particularly valuable in organic farming where natural growth promoters are preferred .
Material Science Applications
Polymer Production
Phenol derivatives are utilized in the synthesis of polymers and resins. The unique structure of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- allows for the development of materials with specific mechanical properties and thermal stability. These materials find applications in coatings, adhesives, and composites .
Data Tables
Case Studies
- Anticancer Research : A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of phenolic derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .
- Pesticidal Efficacy : Research conducted on the use of phenolic compounds as natural pesticides demonstrated effective control over aphid populations in agricultural settings, highlighting their potential as eco-friendly alternatives to chemical insecticides .
- Material Development : A study focusing on the synthesis of phenolic-based polymers reported improved mechanical properties and thermal stability compared to traditional synthetic polymers, showcasing the versatility of phenolic compounds in material science .
Mechanism of Action
The mechanism of action of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, modulating their activity. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacopeial Relevance
Compounds like ranitidine-related compound B () feature dimethylamino-methyl-furanyl and sulphanyl linkages. Their inclusion in pharmacopeial standards underscores the stability imparted by sulphanyl groups and nitro substituents.
Volatility and Aroma Contributions
Furan derivatives such as 1-(2-furanyl)-ethenone () are key odorants in honeysuckle, contributing to floral aromas. The target compound’s phenolic and amino groups likely reduce volatility, rendering it less relevant in flavor/aroma applications compared to smaller, non-polar furan derivatives .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physical Properties
Biological Activity
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound features a phenolic structure with a side chain containing a furan ring and an amino group. This unique structure contributes to its biological activities, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Effects
Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. A review highlighted that natural furan derivatives can selectively inhibit microbial growth and modify enzyme activity, which is crucial for their antimicrobial efficacy . The specific mechanisms often involve the modulation of signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) in immune cells.
2. Anti-inflammatory Properties
Furan-containing compounds have been shown to possess anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), thereby reducing inflammation in various models . For instance, certain dibenzofuran derivatives have been reported to inhibit reactive oxygen species (ROS) generation in human neutrophils, a key factor in inflammatory responses .
3. Genotoxicity and Safety Profile
In terms of safety, some studies have assessed the genotoxicity of related phenolic compounds. For example, phenol derivatives like 3-amino-phenol were evaluated for genotoxic effects and found not to be genotoxic based on in vitro and in vivo studies . However, they may cause skin sensitization, highlighting the need for caution in their use.
Case Study 1: Antimicrobial Activity
In a comparative study of various phenolic compounds, those with furan moieties exhibited enhanced antifungal activity against pathogens such as Aspergillus fumigatus. The activity levels were comparable to established antifungal agents like amphotericin B . This suggests that phenol derivatives could be developed as effective alternatives in antifungal therapy.
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of natural furan derivatives demonstrated that specific compounds could significantly reduce inflammation markers in animal models . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Table 2: Comparative Antifungal Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
